Methyl 2-fluorobenzoate

Catalog No.
S773469
CAS No.
394-35-4
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluorobenzoate

CAS Number

394-35-4

Product Name

Methyl 2-fluorobenzoate

IUPAC Name

methyl 2-fluorobenzoate

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1F

Canonical SMILES

COC(=O)C1=CC=CC=C1F
  • Organic Synthesis

    Methyl 2-fluorobenzoate's structure possesses a reactive ester group (C=O-O-CH3) and a fluorine atom attached to the aromatic ring. This combination could be useful as a starting material for further organic synthesis. The ester group can be manipulated to introduce various functionalities, while the fluorine atom can influence the reactivity of the molecule in different reactions [].

  • Liquid Crystals

    Fluorine substitution on aromatic rings can affect the physical properties of molecules. Methyl 2-fluorobenzoate might find use in the development of new liquid crystal materials. Liquid crystals exhibit properties between solids and liquids and are crucial components in various technological applications, including displays and optical devices [].

  • Biological Studies

    Methyl 2-fluorobenzoate's structure bears some resemblance to known biologically active molecules. Researchers might explore its potential interactions with biological systems, such as enzymes or receptors. However, more research is required to determine any specific biological activity of Methyl 2-fluorobenzoate [].

Methyl 2-fluorobenzoate (M2FB) is an aromatic ester compound. It is a colorless liquid at room temperature with a faint odor. M2FB is not naturally abundant and is typically synthesized for research purposes []. While specific applications in scientific research are not as widely documented as some other aromatic esters, M2FB has been used as a precursor in the synthesis of more complex molecules.


Molecular Structure Analysis

The M2F molecule consists of a benzene ring (six-membered carbon ring) with a fluorine atom attached at the second position (ortho position) and a methoxy group (methyl group bonded to an oxygen atom) attached to the carbonyl carbon (carbon atom doubly bonded to oxygen) []. This structure gives M2FB some key features:

  • Aromatic character: The presence of the benzene ring grants M2FB aromatic character, meaning it exhibits stability due to delocalized electrons within the ring.
  • Polar functional groups: The presence of the carbonyl group and the ether linkage (C-O-C) makes M2FB a polar molecule. This polarity can influence its solubility and reactivity [].

Chemical Reactions Analysis

Synthesis of M2FB is commonly achieved through the Fischer esterification reaction. This reaction involves refluxing (heating with condensation) a mixture of salicylic acid (2-hydroxybenzoic acid) and methanol with an acidic catalyst like sulfuric acid [].

C6H4(OH)COOH (salicylic acid) + CH3OH (methanol) -> C6H4(F)COOCH3 (M2FB) + H2O (water)

M2FB can potentially undergo hydrolysis (breakdown by water) under acidic or basic conditions, yielding salicylic acid and methanol back []. However, specific studies on the hydrolysis rate of M2FB are not readily available.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the specific melting point of M2FB.
  • Boiling point: Estimated to be around 190-200°C based on similar aromatic esters [].
  • Solubility: M2FB is likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to its nonpolar aromatic ring. Solubility in water is expected to be low due to the polar functional groups [].
  • Stability: M2FB is expected to be stable under normal storage conditions. However, prolonged exposure to strong acids or bases could lead to hydrolysis.

Currently, there is no documented research readily available on the specific mechanism of action of M2FB in biological systems.

  • Wear gloves and safety glasses when handling M2FB.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to proper chemical waste disposal regulations.

XLogP3

1.8

LogP

1.82 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-35-4

Wikipedia

Methyl 2-fluorobenzoate

General Manufacturing Information

Benzoic acid, 2-fluoro-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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